2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine
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Overview
Description
The compound “2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine” is a pyrazine derivative with a trifluoroethoxy group and a piperidinyl group attached. Pyrazines are aromatic compounds with a six-membered ring containing two nitrogen atoms, and they are often found in various pharmaceuticals and agrochemicals . The trifluoroethoxy group is a type of ether group, which could potentially increase the compound’s stability and lipophilicity. The piperidinyl group is a common motif in medicinal chemistry, known for its role in mimicking bioactive natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic pyrazine ring, with the trifluoroethoxy and piperidinyl groups attached at the 2-position . The presence of the trifluoro group could introduce a significant dipole moment, potentially affecting the compound’s interactions with its environment.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .
Biochemical Pathways
Similar compounds have been used in the synthesis of photoactive a-mannosides and mannosyl peptides, suggesting a potential involvement in carbohydrate-related biochemical pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c12-11(13,14)10(8-1-3-15-4-2-8)18-9-7-16-5-6-17-9/h5-8,10,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMAGBJUWNLFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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